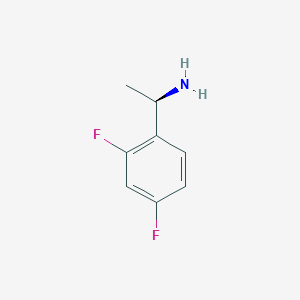

(R)-1-(2,4-Difluorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPKWFKAYDHOQW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791098-84-5 | |

| Record name | (1R)-1-(2,4-difluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to (R)-1-(2,4-Difluorophenyl)ethanamine: Properties, Synthesis, and Applications

An In-depth Technical Guide for Scientific Professionals

Abstract

(R)-1-(2,4-Difluorophenyl)ethanamine is a chiral amine that has garnered significant attention in the pharmaceutical and agrochemical industries due to its role as a key building block in the synthesis of complex, biologically active molecules. The presence of the difluorophenyl moiety and the specific stereochemistry at the ethylamine side chain bestow unique chemical and biological properties upon its derivatives. This guide provides a comprehensive overview of the chemical and physical properties of this compound, details common synthetic and analytical methodologies, and explores its applications in drug discovery and development. This document is intended to serve as a technical resource for researchers, chemists, and professionals in the field of medicinal and process chemistry.

Nomenclature and Chemical Structure

-

IUPAC Name: (1R)-1-(2,4-Difluorophenyl)ethanamine

-

Synonyms: (R)-1-(2,4-Difluorophenyl)ethylamine

-

CAS Number: 791098-84-5[1]

The structure of this compound is characterized by a 2,4-difluorinated benzene ring attached to a chiral ethylamine group. The "(R)" designation indicates the specific spatial arrangement of the substituents around the chiral carbon atom, which is crucial for its biological activity in many applications.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The fluorine atoms on the phenyl ring significantly influence properties such as lipophilicity and metabolic stability.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 157.16 g/mol | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| LogP | 1.9845 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

| Purity | ≥97% | [1] |

Synthesis and Stereoselective Methodologies

The synthesis of enantiomerically pure this compound is a key challenge and an area of active research. The primary strategies involve either asymmetric synthesis or the resolution of a racemic mixture.

3.1. Asymmetric Synthesis from a Prochiral Ketone

A common and efficient method for the asymmetric synthesis of chiral amines is the reductive amination of a prochiral ketone. In this case, 2',4'-difluoroacetophenone serves as the starting material. This process can be catalyzed by chiral catalysts to achieve high enantioselectivity.

Experimental Protocol: Asymmetric Reductive Amination

-

Reaction Setup: A solution of 2',4'-difluoroacetophenone in a suitable solvent (e.g., methanol, isopropanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Source: An amine source, such as ammonia or a protected amine, is introduced into the reaction mixture.

-

Catalyst Addition: A chiral catalyst, often a transition metal complex with a chiral ligand, is added.

-

Reduction: A reducing agent, such as hydrogen gas or a hydride source, is introduced to facilitate the reduction of the intermediate imine to the final amine.

-

Workup and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified, typically through distillation or chromatography.

Logical Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow.

3.2. Chiral Resolution of Racemic Amine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(2,4-difluorophenyl)ethanamine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.[4]

Experimental Protocol: Chiral Resolution

-

Salt Formation: The racemic 1-(2,4-difluorophenyl)ethanamine is dissolved in a suitable solvent and treated with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.

-

Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled, to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation: The crystallized salt is isolated by filtration.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.

-

Extraction and Purification: The free amine is extracted into an organic solvent and purified.

Reactivity and Synthetic Utility

This compound is a versatile intermediate in organic synthesis. The primary amine group can undergo a variety of chemical transformations.

-

Acylation: The amine readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides.[5]

-

Alkylation: It can be alkylated with alkyl halides to produce secondary or tertiary amines.[5]

-

Nucleophilic Substitution: The amine group serves as a nucleophile in substitution reactions with various electrophiles.[5]

These reactions are fundamental to incorporating the (R)-1-(2,4-difluorophenyl)ethyl moiety into larger, more complex molecules.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the development of novel therapeutic agents. The difluorophenyl group can enhance metabolic stability and binding affinity to biological targets.

It is a key intermediate in the synthesis of various pharmaceuticals, including potential treatments for neurological conditions.[5] The specific stereochemistry is often critical for the desired pharmacological activity. For instance, derivatives of this amine have been investigated for their modulation of dopamine receptor-mediated neurotransmission.[5]

Illustrative Signaling Pathway Involvement:

Caption: Drug-receptor interaction pathway.

Analytical and Quality Control Methodologies

Ensuring the chemical purity and enantiomeric excess of this compound is paramount for its use in pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

6.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and assess purity.[6][7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-F stretches of the difluorophenyl group.[6][7][8]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[6][7]

6.2. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee%) of the compound. A chiral stationary phase is used to separate the (R) and (S) enantiomers.[9][10][11]

-

Gas Chromatography (GC): GC can also be used for purity assessment, often after derivatization of the amine to a more volatile compound.

General Analytical Workflow:

Caption: Quality control analytical workflow.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

-

Hazards: May cause skin, eye, and respiratory irritation.[12][13]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[12][13][14]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[12][14]

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry. Its synthesis, purification, and characterization require careful consideration of stereochemistry and purity. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe use in research and development. This guide has provided a comprehensive overview of these key aspects to support the work of scientists and researchers in the field.

References

- ChemScene. (R)-1-(2,4-Difluorophenyl)ethan-1-amine.

- Ambeed. This compound.

- PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine.

- Fisher Scientific.

- Synblock. 1-(2,4-Difluorophenyl)ethanamine.

- Combi-Blocks.

- AK Scientific, Inc.

- Smolecule. 1-(2,4-Difluorophenyl)ethanamine hydrochloride.

- Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.

- Sigma-Aldrich. 2',4'-Difluoroacetophenone.

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure.

- cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope.

- ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

- MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]

- 3. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. cipac.org [cipac.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.fr [fishersci.fr]

- 13. aksci.com [aksci.com]

- 14. combi-blocks.com [combi-blocks.com]

(R)-1-(2,4-Difluorophenyl)ethanamine CAS number 791098-84-5

An In-Depth Technical Guide to (R)-1-(2,4-Difluorophenyl)ethanamine (CAS: 791098-84-5)

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application. This guide is crafted not as a mere recitation of data but as a transfer of applied knowledge. This compound is more than a catalog number; it is a meticulously designed chiral building block, pivotal in modern drug discovery. The strategic placement of fluorine atoms confers unique electronic properties that can enhance metabolic stability and receptor binding affinity.[1] Understanding its synthesis, characterization, and application is crucial for any researcher aiming to leverage its potential. This document provides the foundational expertise to do so effectively and safely.

Molecular Identity and Physicochemical Profile

This compound is a chiral primary amine featuring a difluorinated phenyl ring. This substitution pattern is a key bioisosteric element in medicinal chemistry, often used to modulate pharmacokinetics and pharmacodynamics.[1] Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 791098-84-5 | [2][3] |

| Molecular Formula | C₈H₉F₂N | [2][3][4] |

| Molecular Weight | 157.16 g/mol | [2][3] |

| Appearance | Varies (typically a liquid) | N/A |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3][4] |

| LogP (iLOGP) | 2.01 | [4] |

| SMILES | CC1=CC=C(F)C=C1F | [4] |

| InChI Key | VBPKWFKAYDHOQW-RXMQYKEDSA-N | [4] |

The Cornerstone of Utility: Asymmetric Synthesis

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, the synthesis of this compound with high enantiopurity is paramount. The most prevalent and industrially scalable strategy is the asymmetric reduction of the prochiral ketone, 2,4-difluoroacetophenone.

Rationale for Asymmetric Reduction

Directly producing the desired enantiomer via asymmetric synthesis is vastly more efficient than resolving a racemic mixture, which has a maximum theoretical yield of only 50% for the desired isomer.[5] Asymmetric reduction of the ketone precursor is favored for its atom economy and the high levels of stereocontrol achievable with modern catalysts.

Two primary methodologies dominate this field: chemocatalysis and biocatalysis.

-

Chemocatalysis: Often employs transition metal catalysts with chiral ligands or organocatalysts like Corey-Bakshi-Shibata (CBS) reagents. These methods are robust and well-understood.[6][7]

-

Biocatalysis: Utilizes enzymes such as ketoreductases (KREDs) or transaminases (TAs). This approach offers exceptional selectivity under mild, environmentally friendly conditions and is a cornerstone of green chemistry.[5][8][9][10]

Below is a generalized workflow illustrating the asymmetric synthesis and subsequent quality control validation.

Sources

- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. 791098-84-5 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Applications of (R)-1-(2,4-Difluorophenyl)ethanamine

This guide provides a comprehensive technical overview of (R)-1-(2,4-Difluorophenyl)ethanamine, a chiral amine of significant interest in modern pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, and critical role as a building block in active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and other bioactive molecules.[1][2] The specific three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can profoundly influence a molecule's biological activity. It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[3] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, ensuring greater selectivity, improved therapeutic indices, and reduced side effects.[1][3]

This compound has emerged as a valuable chiral building block due to the unique properties conferred by its difluorinated phenyl ring and the stereodefined amine group. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[1] This guide will explore the synthesis, characterization, and application of this important chiral intermediate.

Molecular Structure and Physicochemical Properties

This compound is a primary amine with a chiral center at the carbon atom attached to the phenyl ring and the amino group. Its molecular structure dictates its reactivity and interactions with other molecules.

dot

Caption: 2D representation of this compound highlighting the chiral center (Cα).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 791098-84-5 | [3][4] |

| Molecular Formula | C₈H₉F₂N | [3] |

| Molecular Weight | 157.16 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |

| logP | 1.9845 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

| Purity | ≥97% (commercially available) | [3] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination of the corresponding ketone, 2',4'-difluoroacetophenone, is a direct and efficient route to the chiral amine. This transformation is often catalyzed by enzymes or chiral metal complexes.

Biocatalytic approaches using transaminases or reductive aminases are gaining prominence due to their high enantioselectivity and environmentally benign reaction conditions.[1][2] For instance, reductive aminases can catalyze the reaction between a ketone and an amine donor (like ammonia) in the presence of a cofactor (such as NADPH) to yield the chiral amine with high conversion and enantiomeric excess.

dot

Caption: Workflow for the asymmetric synthesis of this compound.

A general experimental protocol for biocatalytic reductive amination is as follows:

Protocol 1: General Asymmetric Reductive Amination

-

Reaction Setup: In a suitable reaction vessel, combine 2',4'-difluoroacetophenone, an amine donor (e.g., ammonia or an ammonium salt), and a cofactor (e.g., NAD(P)H).

-

Enzyme Addition: Add the reductive aminase enzyme to the reaction mixture. The enzyme loading is typically determined based on activity units.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH, with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by techniques such as HPLC or GC to determine conversion and enantiomeric excess.

-

Work-up and Purification: Once the reaction is complete, quench the reaction, extract the product with a suitable organic solvent, and purify by chromatography or distillation.

Chiral Resolution of Racemic 1-(2,4-Difluorophenyl)ethanamine

An alternative and widely used industrial method is the resolution of a racemic mixture of 1-(2,4-difluorophenyl)ethanamine. This involves the use of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5][6] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as L-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid.[5][6]

dot

Caption: General workflow for the chiral resolution of 1-(2,4-Difluorophenyl)ethanamine.

Protocol 2: General Chiral Resolution with L-Tartaric Acid

-

Salt Formation: Dissolve racemic 1-(2,4-difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve an equimolar or sub-stoichiometric amount of L-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide). Stir until the salt dissolves completely.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific optical rotation.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton at the chiral center, the methyl protons, and the amine protons. The coupling patterns of the aromatic protons will be indicative of the 2,4-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the fluorine substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, with characteristic coupling constants.[7][8]

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The electron ionization (EI) mass spectrum of the starting material, 2',4'-difluoroacetophenone, is available in the NIST database.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[10] Its structural features make it particularly useful in the development of antiviral and other therapeutic agents.

A notable application is in the synthesis of antiviral prodrugs, specifically fluorinated nucleoside analogues.[1] The hydrochloride salt of 1-(2,4-difluorophenyl)ethanamine serves as a precursor in the synthesis of 6'-fluorinated aristeromycin analogues, which have demonstrated potent activity against a range of RNA viruses.[1] The difluorophenyl moiety in these compounds contributes to improved cellular uptake and metabolic stability.[1]

The amine functionality allows for its incorporation into larger molecules through various chemical transformations, such as amide bond formation, alkylation, and nucleophilic substitution reactions.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is a chiral building block of significant value to the pharmaceutical industry. Its unique combination of a stereodefined amine and a difluorinated aromatic ring provides a scaffold for the development of novel therapeutics with enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in drug discovery and development. The methodologies outlined in this guide provide a framework for the preparation and utilization of this important chiral amine.

References

- Asymmetric synthesis of (R)- and (S)-arylethanolamines from iminoketones. (1995). U.S.

-

(R)-1-(2,4-Difluorophenyl)ethan-1-amine. J&K Scientific. Retrieved from [Link]

-

The 1 H-NMR, 13 C-NMR, 19 F-NMR, FT-IR and elemental analysis data for the compound. ResearchGate. Retrieved from [Link]

-

Ethanone, 1-(2,4-difluorophenyl)-. NIST WebBook. Retrieved from [Link]

- Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. (2000). U.S.

- Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. Google Patents.

- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

-

(R)-1-(2,5-Difluorophenyl)ethanamine. PubChem. Retrieved from [Link]

-

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Synthonix. Retrieved from [Link]

-

Chiral Resolution Screening. Onyx Scientific. Retrieved from [Link]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

-

Specific rotation. Wikipedia. Retrieved from [Link]

- Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis.

- Asymmetric synthesis of phenylisopropylamines. (1976). U.S.

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

- Polarimeter. JASCO.

- Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews.

-

Specific Rotation Equation Vs Optical Rotation - Polarimetry. Rudolph Research Analytical. Retrieved from [Link]

- Fluorine NMR. University of Washington.

- Asymmetric synthesis of organic compounds. (1977). U.S.

-

(S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%, 100 mg. Stratech. Retrieved from [Link]

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz

-

C16H18F4N2. PubChem. Retrieved from [Link]

-

Ethanamine, N,N-difluoro-. SpectraBase. Retrieved from [Link]

Sources

- 1. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]

- 2. biophysics.org [biophysics.org]

- 3. chemscene.com [chemscene.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. onyxipca.com [onyxipca.com]

- 7. researchgate.net [researchgate.net]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethanone, 1-(2,4-difluorophenyl)- [webbook.nist.gov]

- 10. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-1-(2,4-Difluorophenyl)ethanamine

Abstract

(R)-1-(2,4-Difluorophenyl)ethanamine is a critical chiral building block in modern medicinal chemistry, forming the backbone of numerous pharmaceutical compounds. Its stereochemical and structural integrity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This in-depth guide provides a comprehensive overview of the essential spectroscopic techniques used to confirm the identity, structure, and purity of this key intermediate. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

Introduction: The "Why" of Spectroscopic Analysis

In the synthesis of complex molecules, particularly chiral amines, it is not enough to simply follow a reaction scheme. Each intermediate must be rigorously verified. Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule, allowing us to confirm that the desired chemical transformation has occurred and that the product is free from significant impurities. For a molecule like this compound, with its distinct aromatic, aliphatic, and chiral centers, each spectroscopic technique offers a unique and complementary piece of the structural puzzle. This multi-faceted approach is the cornerstone of quality control and regulatory compliance in drug development.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale & Field Insights

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative abundance. For this compound, we expect to see distinct signals for the aromatic protons, the methine proton at the chiral center, the methyl protons, and the amine protons.

A key experimental choice is the solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. However, the amine protons (-NH₂) are exchangeable and their signal can be broad or even disappear depending on concentration, temperature, and the presence of trace amounts of water or acid.[1][2][3] Sometimes, a D₂O shake experiment is performed; adding a drop of D₂O to the NMR tube will cause the -NH₂ protons to exchange with deuterium, leading to the disappearance of their signal and confirming their identity.[1]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Typical acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a 0.3 Hz line broadening factor and reference the spectrum to the TMS signal at 0.00 ppm.

Data Interpretation & Analysis

The expected ¹H NMR spectrum will show signals corresponding to the 9 unique protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~ 7.35 | m | - | 1H | Ar-H (Position 6) |

| ~ 6.85 | m | - | 2H | Ar-H (Positions 3, 5) |

| ~ 4.20 | q | ~ 6.6 Hz | 1H | CH -NH₂ |

| ~ 1.60 | br s | - | 2H | NH ₂ |

| ~ 1.40 | d | ~ 6.6 Hz | 3H | CH ₃ |

Interpretation Notes:

-

The aromatic protons (~6.85-7.35 ppm) appear as complex multiplets due to coupling with each other and with the two fluorine atoms.

-

The methine proton (CH) at ~4.20 ppm is split into a quartet by the three adjacent methyl protons.

-

The methyl protons (CH₃) at ~1.40 ppm are split into a doublet by the single adjacent methine proton.

-

The amine protons (NH₂) typically appear as a broad singlet around 1.60 ppm.[1] Its chemical shift is highly variable and its integration can sometimes be unreliable due to proton exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Rationale & Field Insights

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments. A key feature in the ¹³C NMR spectrum of this compound will be the splitting of carbon signals due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.). This C-F coupling is a powerful diagnostic tool, confirming the positions of the fluorine substituents on the aromatic ring.

Experimental Protocol: ¹³C NMR Acquisition

The sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Parameters: Use a standard proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A wider spectral width (~0-200 ppm) is used.

-

Processing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Interpretation & Analysis

The molecule has 8 carbon atoms, but due to the complexity of C-F coupling and potential signal overlap, careful analysis is required.

| Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment |

| ~ 162 (dd) | ¹JCF ≈ 245, ²JCF ≈ 12 | C 2-F |

| ~ 159 (dd) | ¹JCF ≈ 248, ²JCF ≈ 12 | C 4-F |

| ~ 129 (dd) | ³JCF ≈ 15, ⁴JCF ≈ 5 | C 1 (ipso) |

| ~ 128 (dd) | ³JCF ≈ 9, ⁴JCF ≈ 4 | C 6 |

| ~ 111 (dd) | ²JCF ≈ 21, ⁴JCF ≈ 4 | C 5 |

| ~ 104 (t) | ²JCF ≈ 25 | C 3 |

| ~ 45 | - | C H-NH₂ |

| ~ 25 | - | C H₃ |

Interpretation Notes:

-

The carbons directly bonded to fluorine (C2, C4) show very large one-bond coupling constants (¹JCF) and appear as doublets of doublets.

-

Other aromatic carbons show smaller two-, three-, or four-bond couplings to the fluorine atoms, resulting in complex splitting patterns (dd = doublet of doublets, t = triplet).

-

The aliphatic carbons for the methine and methyl groups appear as sharp singlets in the upfield region of the spectrum (~25-45 ppm).[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale & Field Insights

FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations. For this primary amine, we are particularly interested in identifying the N-H stretches, C-H stretches (both aromatic and aliphatic), C=C stretches of the aromatic ring, and the characteristic C-F stretches.

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation (Neat): Place one drop of the liquid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) FT-IR spectrometer.

-

Acquisition: Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be run first and automatically subtracted from the sample spectrum.

Data Interpretation & Analysis

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 3400 | Medium, two bands | N-H Stretch | Primary Amine (-NH₂)[4] |

| 3000 - 3100 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic C-H (CH, CH₃) |

| 1600 - 1650 | Medium, sharp | N-H Scissoring | Primary Amine (-NH₂)[4] |

| 1500 - 1600 | Strong | C=C Stretch | Aromatic Ring |

| 1100 - 1350 | Strong | C-N Stretch | Aliphatic Amine[4] |

| 1100 - 1250 | Very Strong | C-F Stretch | Aryl-Fluoride |

Interpretation Notes:

-

The presence of two distinct bands in the 3300-3400 cm⁻¹ region is a hallmark of a primary amine (symmetric and asymmetric N-H stretching).[4]

-

The very strong absorptions in the 1100-1250 cm⁻¹ range are highly characteristic of the C-F bonds.

Mass Spectrometry (MS)

Rationale & Field Insights

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The "Nitrogen Rule" is a useful principle here, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] This provides an immediate check for the compound's identity.

Experimental Protocol: MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft method ideal for generating the protonated molecular ion [M+H]⁺.

-

Analysis: Acquire the mass spectrum in positive ion mode.

Data Interpretation & Analysis

Expected Ions:

-

[M+H]⁺: The protonated molecular ion should be observed at m/z 158.17. This confirms the molecular weight.

-

Base Peak: The most abundant fragment is often due to the alpha-cleavage adjacent to the nitrogen atom.[4] This involves the loss of a methyl radical (•CH₃) to form a stable iminium cation.

-

m/z 142: [M - CH₃]⁺. This fragment, C₇H₆F₂N⁺, is expected to be the base peak.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique provides critical, orthogonal data points that, when taken together, confirm the molecular structure, functional group composition, and molecular weight. This rigorous analytical workflow is essential for ensuring the quality and consistency of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity and supporting the development of safe and effective medicines.

References

-

University of Alberta. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Education and Research Archive. Retrieved from [Link]

-

Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. Retrieved from [Link]

-

Kumar, A. P., et al. (2014). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

American Chemical Society. (2023). Expanding the Solvent Library for Halide Perovskites via Amine Additives. ACS Publications. Retrieved from [Link]

-

Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0264473). Retrieved from [Link]

-

ResearchGate. (2015). Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak?. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

MDPI. (2024). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

IS NIR Spectra. (n.d.). NIR Spectra Collection. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (S)-1-(2, 4-Difluorophenyl)ethanamine, HCl, min 98%, 100 mg. Retrieved from [Link]

Sources

Introduction: The Significance of (R)-1-(2,4-Difluorophenyl)ethanamine in Medicinal Chemistry

An In-Depth Technical Guide to the Physical Properties of (R)-1-(2,4-Difluorophenyl)ethanamine for Advanced Research and Development

This compound is a chiral primary amine that serves as a critical building block in modern medicinal chemistry. Its structural motif is incorporated into a variety of pharmacologically active agents, where the specific stereochemistry of the amine and the electronic properties of the difluorinated phenyl ring are crucial for target binding and metabolic stability. The fluorine atoms at the 2 and 4 positions create a unique electronic environment, influencing the compound's pKa, lipophilicity, and metabolic pathways, making it a valuable synthon for drug discovery programs.

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical properties of this intermediate, such as its melting and boiling points, is not merely academic. These parameters are foundational to process development, purification, formulation, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the physical properties of this compound, focusing on the experimental methodologies required for their precise determination.

Physicochemical Data Summary

While specific experimental data for the melting point of the pure (R)-enantiomer is not widely published, its common description as an oil or liquid indicates a melting point below ambient temperature. The boiling point for the racemic mixture has been predicted computationally. This data provides a baseline for experimental verification.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₉F₂N | ChemScene[1] |

| Molecular Weight | 157.16 g/mol | ChemScene[1] |

| Appearance | Clear Light Yellow Oil | ChemicalBook[2][3] |

| Predicted Boiling Point | 175.4 ± 25.0 °C (for the racemic mixture) | ChemicalBook[2][3] |

| Melting Point | Not specified; presumed to be sub-ambient | Inferred from physical state |

Part 1: Melting Point Determination for a Low-Melting Amine

The observation that this compound is an oil at room temperature necessitates a sub-ambient melting point determination. The melting point is a critical indicator of purity; a sharp melting range typically signifies a highly pure compound, whereas a broad and depressed range suggests the presence of impurities.[4][5]

Causality Behind Experimental Choices

For a substance that is liquid at room temperature, a standard melting point apparatus must be equipped with a cooling system. A cryo-bath or a specialized low-temperature stage is essential. The core principle remains the same: to observe the phase transition from solid to liquid upon a slow, controlled temperature ramp.[6] The choice of a slow heating rate (e.g., 0.5-1.0 °C/min) is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate reading.

Self-Validating Protocol for Sub-Ambient Melting Point Determination

This protocol is designed to be self-validating by incorporating a preliminary rapid determination to estimate the melting range, followed by a meticulous, slower analysis for accuracy.

Step 1: Sample Preparation

-

Ensure the this compound sample is anhydrous. Moisture can act as an impurity, depressing and broadening the melting range.

-

Place a small, representative sample (2-3 µL) into a glass capillary tube.

-

Seal the open end of the capillary tube using a flame. This is crucial to prevent atmospheric moisture from contaminating the sample during cooling and heating.

-

Flash-freeze the sample by dipping the bottom of the capillary tube into liquid nitrogen or a dry ice/acetone bath until the amine solidifies into a crystalline or glassy solid.

Step 2: Apparatus Setup

-

Utilize a melting point apparatus equipped with a cooling stage or a Thiele tube setup with a suitable low-temperature circulating fluid.

-

Calibrate the thermometer or temperature probe using known standards in the expected temperature range.

-

Cool the apparatus to at least 10-15 °C below the anticipated melting point.

Step 3: Measurement

-

Insert the prepared capillary tube into the apparatus.

-

Initiate a rapid heating ramp (~5-10 °C/min) to obtain an approximate melting range.

-

Prepare a new sample and cool the apparatus again to below the approximate range.

-

Begin a slow heating ramp (0.5-1.0 °C/min) through the expected melting range.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the last crystal of solid melts (T₂). The melting range is T₁ to T₂.

Workflow Visualization

Sources

Mastering Solubility: A Comprehensive Technical Guide to the Solubility Profile of (R)-1-(2,4-Difluorophenyl)ethanamine

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for characterizing the aqueous solubility profile of (R)-1-(2,4-Difluorophenyl)ethanamine, a chiral building block with increasing relevance in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and directly applicable to drug discovery and development workflows.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's lifecycle in drug discovery and development.[1] For this compound, a molecule with a basic amine functional group, understanding its solubility behavior under various pH conditions is paramount. Poor aqueous solubility can lead to a cascade of challenges, including unreliable in vitro assay results, diminished in vivo efficacy due to poor absorption, and significant formulation hurdles.[2] This guide will delineate the methodologies to construct a comprehensive solubility profile, enabling informed decisions from hit-to-lead optimization to preclinical development.

The strategic incorporation of fluorine atoms, as seen in this compound, is a common tactic in medicinal chemistry to modulate properties like metabolic stability and receptor binding affinity. However, it also influences fundamental properties like pKa and lipophilicity, which are key determinants of solubility. The hydrochloride salt of this compound is often used to enhance its water solubility.[3]

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for designing relevant solubility studies.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂N | [4][5] |

| Molecular Weight | 157.16 g/mol | [4][5] |

| Predicted pKa | 8.56 ± 0.10 | [4] |

| LogP | 1.9845 | [5] |

| Appearance | Clear Light Yellow Oil | [4] |

| Preliminary Solubility | Slightly soluble in DMSO and Methanol | [4] |

The predicted pKa of 8.56 is of particular importance. As an amine, this compound will be protonated and exist as a more water-soluble cation at pH values significantly below its pKa.[6] Conversely, at pH values above the pKa, the uncharged, free base form will predominate, which is expected to be less soluble in aqueous media.[6][7] This pH-dependent solubility is a key focus of this guide.

Experimental Design: Kinetic vs. Thermodynamic Solubility

Two primary types of solubility measurements are employed in drug discovery, each providing distinct and valuable insights.[8]

-

Kinetic Solubility: This high-throughput screening method measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated DMSO stock to an aqueous buffer.[1][9][10] It reflects the solubility under non-equilibrium conditions and is particularly useful for the rapid assessment of large numbers of compounds in early discovery phases.[9][10]

-

Thermodynamic Solubility: This method determines the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid, undissolved material.[2][11][12] It is a more time- and resource-intensive measurement but provides the "true" solubility of the compound, which is critical for later-stage development and formulation activities.[11][12]

This guide will provide protocols for both kinetic and thermodynamic solubility assays to generate a complete profile for this compound.

Logical Workflow for Solubility Profiling

The following diagram illustrates the decision-making process and workflow for a comprehensive solubility assessment.

Caption: Workflow for Solubility Profiling.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and calibration standards.

Kinetic Solubility Assay Protocol

This protocol is adapted from standard high-throughput screening methodologies.[9][10]

Objective: To rapidly determine the kinetic solubility of this compound in a physiologically relevant buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Microplate reader with UV-Vis capabilities

-

Multichannel pipettes

-

Thermomixer or plate shaker

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate.

-

Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%. This will result in a range of test compound concentrations.

-

Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.[10]

-

Precipitation Assessment: Measure the absorbance of each well at a wavelength where the compound has a maximum absorbance (determined by a prior UV scan) and also at a non-absorbing wavelength (e.g., 600 nm) to detect light scattering from any precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Thermodynamic (Equilibrium) Solubility Assay Protocol

This protocol is based on the shake-flask method, which is considered the gold standard for thermodynamic solubility determination.[2][11][12]

Objective: To determine the equilibrium solubility of this compound at various pH values relevant to the physiological range, in accordance with ICH guidelines.[13][14][15]

Materials:

-

This compound (solid form)

-

Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer), and a buffer at the predicted pKa (pH 8.56, borate buffer).

-

Glass vials with screw caps

-

Thermostated shaker incubator (set to 25°C or 37°C)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[11]

-

Buffer Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the vial.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for at least 24 hours to allow the solution to reach equilibrium.[11] Longer incubation times (e.g., 48-72 hours) may be necessary and should be validated.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

pH Verification: Measure the pH of the remaining solution in the vial to ensure it has not significantly changed during the experiment.[13][15]

pH-Dependent Solubility Profile Construction

By performing the thermodynamic solubility assay at different pH values (e.g., 1.2, 4.5, 6.8, and 8.56), a pH-solubility profile can be constructed. This profile is critical for predicting the compound's behavior in the gastrointestinal tract and for formulation development.

Caption: Thermodynamic Solubility Experimental Workflow.

Data Interpretation and Application

The generated solubility data will be crucial for several aspects of drug development:

-

Biopharmaceutics Classification System (BCS): The aqueous solubility over the pH range of 1.2-6.8 is a key component of the BCS, which classifies drugs based on their solubility and permeability.[13][14][15] A drug substance is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[13][14][15]

-

Formulation Development: If the intrinsic solubility is low, the data will guide the selection of appropriate formulation strategies, such as salt formation, pH adjustment, or the use of co-solvents and solubilizing excipients.

-

In Vivo Predictions: The pH-solubility profile provides insights into where the compound is likely to dissolve in the gastrointestinal tract, which is a critical factor for oral absorption.

Conclusion

A thorough understanding of the solubility profile of this compound is not merely an academic exercise but a fundamental necessity for its successful development as a potential therapeutic agent. By employing both kinetic and thermodynamic solubility assays across a physiologically relevant pH range, researchers can generate a comprehensive dataset that informs critical decisions, mitigates risks, and ultimately accelerates the journey from the laboratory to the clinic. The protocols and rationale presented in this guide provide a robust framework for achieving this essential characterization.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Lee, S. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 352, 69-75. [Link]

-

University of York. Solubility and pH of amines. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 405. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. [Link]

-

Taiwan Food and Drug Administration. (2020). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers M9. [Link]

-

ResearchGate. (2019). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(5), 1547-1557. [Link]

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

-

PubChem. 1-(4-Bromophenyl)-1-(2,5-difluorophenyl)ethanamine. [Link]

-

Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]

- 4. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE CAS#: 603951-43-5 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. reddit.com [reddit.com]

- 7. issr.edu.kh [issr.edu.kh]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. database.ich.org [database.ich.org]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

Navigating the Nuances of (R)-1-(2,4-Difluorophenyl)ethanamine: A Technical Guide to Safe Handling and Application

Introduction: The Significance of (R)-1-(2,4-Difluorophenyl)ethanamine in Modern Drug Discovery

This compound is a chiral amine that serves as a critical building block in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is prevalent in compounds targeting a range of therapeutic areas, underscoring the importance of its safe and effective handling in research and development laboratories. The presence of fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final drug candidate, making this intermediate particularly valuable.[1] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols.

This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and disposal of this compound, moving beyond generic safety data sheet (SDS) recommendations to explain the rationale behind each procedural step. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound confidently and safely, ensuring both personal safety and the integrity of their research.

Hazard Identification and Risk Assessment: Understanding the "Why"

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural similarity to other substituted phenethylamines provides a basis for a cautious approach. Substituted phenethylamines can exhibit a range of physiological effects, and it is prudent to handle all novel compounds of this class with a high degree of care.[2][3] The difluoro-substitution on the phenyl ring further warrants attention due to the potential for altered metabolic pathways and toxicological endpoints.[1][4]

Key Hazard Considerations:

-

Skin and Eye Irritation: As with many amines, this compound is expected to be a skin and eye irritant. The basic nature of the amine group can disrupt the lipid bilayers of cell membranes, leading to irritation and potential burns upon prolonged contact.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols can cause irritation to the respiratory tract. The volatility of the freebase form, although not high, can be sufficient to generate hazardous atmospheric concentrations in poorly ventilated areas.

-

Potential for Systemic Toxicity: While specific data is lacking, the general class of phenethylamines can have systemic effects. Absorption through the skin or inhalation could potentially lead to unforeseen toxicological consequences. The introduction of fluorine can impact the psychoactivity and potency of phenethylamines.[1]

-

Chiral Specificity: The biological activity of chiral molecules can differ significantly between enantiomers. While one enantiomer may have the desired therapeutic effect, the other could be inactive or even toxic.[5][6] Therefore, it is crucial to handle each enantiomer with the same high level of precaution.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂N | [7][8] |

| Molecular Weight | 157.16 g/mol | [7][8] |

| Appearance | Clear Light Yellow Oil | [9] |

| Storage Temperature | 2-8°C, under inert gas | [7][9] |

Personal Protective Equipment (PPE): A Self-Validating System of Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on a risk-assessed approach to handling this compound, designed to create a multi-layered defense against potential exposure.

Core PPE Requirements:

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing, such as during transfers of larger quantities or when working with heated solutions.

-

Skin Protection:

-

Gloves: Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or in the case of a spill, heavier-duty butyl rubber or Viton™ gloves are recommended. It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.

-

Lab Coat: A flame-resistant lab coat should be worn at all times and should be fully buttoned.

-

-

Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Caption: PPE selection workflow based on risk assessment.

Experimental Protocols: Step-by-Step Methodologies for Safe Handling

The following protocols are designed to provide a framework for the safe handling of this compound in a research setting.

Protocol 1: Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate containers.

-

Personal Protective Equipment: Don all required PPE as outlined above.

-

Procedure: a. Perform all weighing and dispensing operations within the chemical fume hood. b. Use a disposable weighing paper or a tared container to avoid contamination of the balance. c. Slowly and carefully transfer the desired amount of the compound to the reaction vessel. d. Clean any residual material from the spatula and weighing paper with a suitable solvent-moistened wipe, and dispose of it as hazardous waste.

-

Post-Procedure: Tightly cap the stock container and return it to its designated storage location. Clean the work area thoroughly.

Protocol 2: Spill and Emergency Response

A prompt and well-rehearsed emergency response plan is critical to mitigating the consequences of a spill.

-

Immediate Actions: a. Evacuate: Immediately evacuate the affected area. b. Alert: Notify colleagues and the laboratory supervisor. c. Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

-

Spill Cleanup (for trained personnel only): a. PPE: Don appropriate PPE, including respiratory protection and heavy-duty gloves. b. Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the liquid. c. Neutralization (if applicable and safe): For larger spills, a neutralizing agent may be considered, but only by personnel with specific training. d. Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. e. Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Caption: Emergency response workflow for a chemical spill.

Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with environmental regulations.

Storage:

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[7][9]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Disposal:

-

All waste containing this compound must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety in Drug Discovery

The responsible use of this compound is paramount to both the safety of laboratory personnel and the advancement of pharmaceutical research. By understanding the underlying principles of its potential hazards and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely unlock the potential of this valuable chiral building block. A proactive and informed approach to safety is not merely a regulatory requirement but a fundamental component of scientific excellence.

References

-

Consensus. (n.d.). Phenethylamine Adverse Effects Neurotoxicity. Retrieved from [Link]

-

Brandt, S. D., & Kavanagh, P. V. (2018). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 10(4), 585-597. Retrieved from [Link]

-

Tejo, C. N., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 706. Retrieved from [Link]

-

Hapke, M. B., & Nelson, L. S. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Neurotoxicology and Teratology, 71, 44-48. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

Cadet, J. L., & Krasnova, I. N. (2009). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicity Research, 11(3-4), 199-222. Retrieved from [Link]

-

University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Fluorine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

National Research Council (US) Committee on Toxicology. (1984). Emergency and Continuous Exposure Limits for Selected Airborne Contaminants: Volume 2. National Academies Press (US). Retrieved from [Link]

-

LinkedIn. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Retrieved from [Link]

-

WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Retrieved from [Link]

Sources

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. med.virginia.edu [med.virginia.edu]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. chemscene.com [chemscene.com]

- 8. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]

- 9. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE | 603951-43-5 [amp.chemicalbook.com]

The Emergence of a Key Chiral Intermediate: A Technical Guide to (R)-1-(2,4-Difluorophenyl)ethanamine

Executive Summary: (R)-1-(2,4-Difluorophenyl)ethanamine has emerged as a critical chiral building block in modern medicinal chemistry. Its discovery was not a singular event but rather an evolution driven by the need for structurally precise intermediates in the synthesis of complex pharmaceutical agents. The strategic placement of two fluorine atoms on the phenyl ring significantly enhances metabolic stability and binding affinity in target molecules, making this amine a valuable component in drug design. This guide provides an in-depth analysis of the synthetic pathways to obtain this enantiomerically pure amine, focusing on both classical resolution and modern asymmetric synthesis techniques. It further details the analytical methods required for its characterization and quality control, underscoring its importance for researchers and professionals in drug development.

Introduction: The Strategic Value of Fluorinated Chiral Amines

In the landscape of pharmaceutical development, chiral amines are indispensable structural motifs. The precise three-dimensional arrangement of substituents around a stereogenic amine center is often pivotal for biological activity. Furthermore, the incorporation of fluorine atoms into drug candidates has become a cornerstone of medicinal chemistry.[1] The 2,4-difluorophenyl moiety, in particular, offers a unique combination of electronic and steric properties that can enhance a molecule's metabolic stability, lipophilicity, and ability to penetrate the blood-brain barrier.[1] this compound (C₈H₉F₂N) represents the convergence of these two powerful strategies, making it a highly sought-after intermediate for synthesizing targeted therapeutics.[2][3][4]

Pathways to Enantiopurity: Synthesis and Resolution

The industrial and laboratory-scale production of enantiomerically pure this compound relies on two primary strategies: the separation of a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer (asymmetric synthesis). The choice of method often depends on factors like cost, scale, and desired purity.

Classical Chiral Resolution: The Diastereomeric Salt Crystallization Method

Chiral resolution is a robust and time-tested technique for separating enantiomers.[5] This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[5][6]

A widely used and economically viable resolving agent for primary amines is tartaric acid.[5][7] The process leverages the formation of a less soluble diastereomeric salt between one enantiomer of the amine and the chiral acid, which preferentially crystallizes from the solution.

Protocol 2.1.1: Resolution of Racemic 1-(2,4-Difluorophenyl)ethanamine using L-(+)-Tartaric Acid

Objective: To isolate this compound from a racemic mixture.

Materials:

-

Racemic 1-(2,4-Difluorophenyl)ethanamine

-

L-(+)-Tartaric acid (0.5 equivalents)

-

Methanol

-

10% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Filter paper and funnel

-

Crystallization dish

-

Rotary evaporator

Procedure:

-